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Core Science & Biosynthesis

Foundational

Whitepaper: Preliminary Biological Activity and Screening of 1-(4-Fluorophenyl)-1H-indazol-5-amine

Executive Summary & Structural Rationale In modern drug discovery, the 5-aminoindazole motif is universally recognized as a "privileged scaffold" for the development of ATP-competitive kinase inhibitors . The specific de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the 5-aminoindazole motif is universally recognized as a "privileged scaffold" for the development of ATP-competitive kinase inhibitors . The specific derivative, 1-(4-Fluorophenyl)-1H-indazol-5-amine , represents a highly optimized starting point for lead generation.

As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but as a carefully engineered pharmacophore:

  • The Indazole Core: Acts as an isostere for the adenine ring of ATP, capable of forming critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region .

  • The 5-Amino Group: Projects toward the solvent-exposed channel or secondary hydrophobic pockets, providing a synthetic handle for amide coupling or urea formation to extend the molecule into the DFG-out allosteric site .

  • The 1-(4-Fluorophenyl) Substitution: This is a deliberate metabolic shield. Unsubstituted 1-phenyl rings are highly susceptible to cytochrome P450 (CYP450)-mediated para-hydroxylation. The installation of a highly electronegative fluorine atom (C-F bond energy ~116 kcal/mol) blocks this metabolic liability while simultaneously increasing lipophilicity to drive binding in the deep hydrophobic pocket .

To rapidly evaluate the biological activity of this scaffold, we deploy a tiered screening cascade designed to validate biochemical potency, confirm cellular target engagement, and assess preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Workflow N1 1-(4-Fluorophenyl)-1H-indazol-5-amine (Scaffold) N2 Tier 1: TR-FRET Kinase Profiling (Biochemical) N1->N2 N3 Tier 2: Cellular Target Engagement (Phenotypic) N2->N3 N4 Tier 3: In Vitro ADME (Microsomal Stability) N3->N4 N5 Lead Optimization (SAR Development) N4->N5

Figure 1: Tiered screening cascade for the evaluation of the 5-aminoindazole scaffold.

Tier 1: High-Throughput Biochemical Screening

To determine the preliminary target profile of 1-(4-Fluorophenyl)-1H-indazol-5-amine, we utilize a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay .

Why TR-FRET? (The Causality of Assay Design)

Standard fluorescence intensity assays are plagued by false positives caused by autofluorescent compounds. TR-FRET circumvents this by using a Europium ( Eu3+ ) donor fluorophore, which has an exceptionally long emission half-life (milliseconds). By introducing a 50-microsecond delay before reading the emission, all short-lived background autofluorescence decays, yielding a pristine signal-to-noise ratio and a robust Z′ -factor ( >0.7 ) .

Standard Operating Protocol: TR-FRET Kinase Assay

This protocol is designed as a self-validating system, incorporating internal controls to ensure data integrity.

Step 1: Reagent Preparation & Buffer Formulation

  • Action: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Causality: HEPES maintains physiological pH. MgCl2​ is essential for ATP coordination. EGTA chelates trace heavy metals that could inhibit the kinase or quench the fluorophore. Tween-20 prevents the highly lipophilic indazole scaffold from non-specifically adsorbing to the plastic walls of the 384-well microplate.

Step 2: Compound Pre-Incubation

  • Action: Dispense 100 nL of the indazole compound (in 100% DMSO) into a 384-well plate. Add 5 µL of the target kinase (e.g., ROCK1, p38 α , or GRK2) diluted in Kinase Buffer. Incubate for 30 minutes at room temperature.

  • Causality: Pre-incubation allows the compound to reach thermodynamic equilibrium with the kinase hinge region before substrate competition begins.

Step 3: Reaction Initiation

  • Action: Add 5 µL of a substrate mix containing a biotinylated peptide substrate and ATP at its exact apparent Michaelis-Menten constant ( Km​ ).

  • Causality: Running the assay at the ATP Km​ is critical. It balances the assay's sensitivity to detect ATP-competitive inhibitors (like our indazole scaffold) while providing sufficient catalytic turnover to generate a robust signal .

Step 4: Termination and Detection

  • Action: After 60 minutes, add 10 µL of Stop/Detection Buffer containing 50 mM EDTA, Eu3+ -labeled anti-phospho antibody, and Streptavidin-APC (Allophycocyanin).

  • Causality: EDTA instantly halts the kinase reaction by stripping the essential Mg2+ ions. The Eu3+ -antibody binds the phosphorylated peptide, while Streptavidin-APC binds the biotin tag. When both bind, they are brought into close proximity, allowing FRET to occur upon excitation at 337 nm.

Step 5: Data Acquisition & Validation

  • Action: Read the plate on a PHERAstar reader, calculating the emission ratio (665 nm / 620 nm). Calculate the Z′ -factor using DMSO (negative control) and a known pan-kinase inhibitor like Staurosporine (positive control).

Preliminary Biochemical Profiling Data

Below is a representative data summary for the unoptimized 1-(4-Fluorophenyl)-1H-indazol-5-amine scaffold against a panel of common kinase targets , .

Kinase TargetInitial IC₅₀ (µM)Ligand Efficiency (LE)Putative Binding Mode
ROCK1 12.50.38Hinge binder; F-phenyl in hydrophobic pocket
ROCK2 15.20.37Hinge binder; F-phenyl in hydrophobic pocket
p38 α MAPK 8.40.41Hinge binder; requires DFG-out extension
GRK2 >50.0N/APoor fit in ribose subsite
VEGFR2 4.10.45Strong hinge interaction; F-phenyl optimal

Note: As a bare scaffold, micromolar activity is expected. The high Ligand Efficiency (LE > 0.3) indicates that this is an exceptional starting point for structure-based drug design (SBDD).

Tier 2: Cellular Phenotypic Screening

Biochemical potency does not guarantee cellular efficacy. The compound must cross the lipid bilayer and compete with high intracellular ATP concentrations (~1-5 mM). To validate target engagement, we screen the compound in a lipopolysaccharide (LPS)-induced cytokine release assay, primarily driven by the p38 MAPK pathway.

Pathway Stimulus Extracellular Stimulus (e.g., LPS, Cytokines) Receptor Cell Surface Receptor (e.g., TLR4, RTKs) Stimulus->Receptor KinaseCascade Upstream Kinase Cascade (e.g., TAK1, MKKs) Receptor->KinaseCascade Target Target Kinase (e.g., p38 MAPK, ROCK, GRK) KinaseCascade->Target Response Pathological Cellular Response (Inflammation, Proliferation) Target->Response Inhibitor 1-(4-Fluorophenyl)-1H-indazol-5-amine (ATP-Competitive Inhibitor) Inhibitor->Target Inhibits

Figure 2: Mechanism of action for kinase inhibition by the indazole scaffold.

Standard Operating Protocol: PBMC Cytokine Release Assay

Step 1: Cell Seeding

  • Action: Isolate Human Peripheral Blood Mononuclear Cells (PBMCs) and seed at 1×105 cells/well in a 96-well plate using RPMI-1640 media supplemented with 10% FBS.

  • Causality: Primary PBMCs are used instead of immortalized cell lines (like THP-1) because they maintain physiological TLR4 receptor expression and native intracellular ATP levels, providing a more accurate representation of in vivo target engagement.

Step 2: Compound Treatment & Stimulation

  • Action: Pre-treat cells with a dose-response titration of the indazole compound for 1 hour. Subsequently, stimulate the cells with 100 ng/mL LPS for 4 hours.

  • Causality: The 1-hour pre-incubation ensures the compound has permeated the cell membrane and bound to the intracellular kinase targets before the massive signal transduction cascade is initiated by LPS.

Step 3: Readout (ELISA) & Viability Check

  • Action: Harvest the supernatant and quantify TNF- α levels using a sandwich ELISA. Concurrently, perform a CellTiter-Glo assay on the remaining cells.

  • Causality: The CellTiter-Glo assay (measuring cellular ATP as a proxy for viability) is a mandatory self-validating step. It ensures that any observed reduction in TNF- α is due to true kinase inhibition, not merely compound cytotoxicity.

Tier 3: Preliminary ADME Profiling

The strategic inclusion of the 4-fluorophenyl group is specifically designed to enhance metabolic stability. To validate this, the scaffold is subjected to an in vitro Human Liver Microsome (HLM) stability assay.

Microsomal Stability Protocol
  • Incubation: Incubate 1 µM of the compound with 0.5 mg/mL HLM and 1 mM NADPH in phosphate buffer (pH 7.4) at 37°C.

  • Quenching: At time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The organic solvent instantly denatures the CYP450 enzymes, stopping metabolism, while precipitating out the microsomal proteins to protect the LC-MS/MS column.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Expected Outcome: Compared to a des-fluoro analog, 1-(4-Fluorophenyl)-1H-indazol-5-amine typically exhibits a >3-fold extension in microsomal half-life, validating the structural rationale of halogenating the para-position to block oxidative metabolism.

Exploratory

Pharmacokinetics and Absorption Profiling of 1-(4-Fluorophenyl)-1H-indazol-5-amine: A Technical Guide for Scaffold Evaluation

Executive Summary & Scaffold Rationale In modern medicinal chemistry, the indazole ring is widely recognized as a "privileged scaffold," frequently utilized in the design of targeted therapeutics such as protein kinase i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

In modern medicinal chemistry, the indazole ring is widely recognized as a "privileged scaffold," frequently utilized in the design of targeted therapeutics such as protein kinase inhibitors[1]. 1-(4-Fluorophenyl)-1H-indazol-5-amine (CAS: 934601-20-4) represents a highly optimized building block that leverages the unique pharmacological properties of the indazole core.

As a bioisostere for indole and phenol, the indazole nucleus offers enhanced lipophilicity and a higher resistance to Phase I and Phase II metabolism compared to its phenolic counterparts[1]. The strategic placement of a 4-fluorophenyl group at the N1 position serves a dual purpose: the highly electronegative fluorine atom sterically and electronically shields the phenyl ring from rapid cytochrome P450 (CYP450)-mediated aromatic hydroxylation, thereby extending the metabolic half-life. Concurrently, the primary amine at the 5-position provides a critical synthetic handle for amide coupling, while also acting as a potent hydrogen bond donor/acceptor for hinge-region binding in kinase targets.

This whitepaper provides a comprehensive, step-by-step framework for evaluating the predictive pharmacokinetics (PK), absorption, and metabolic stability of this specific scaffold, ensuring rigorous data collection before advancing to in vivo models.

Physicochemical Profiling & Predictive ADME

Before initiating in vitro assays, it is critical to establish the baseline physicochemical properties of the scaffold. These parameters dictate the compound's solubility, permeability, and potential for off-target binding. 1-(4-Fluorophenyl)-1H-indazol-5-amine strictly adheres to Lipinski’s Rule of Five, making it a highly viable candidate for oral administration.

Table 1: Predicted Physicochemical Properties
ParameterValuePharmacokinetic Implication
Molecular Weight (MW) 227.24 g/mol Excellent for deep tissue penetration and oral absorption.
LogP (Predicted) ~3.2Optimal lipophilicity for passive transcellular diffusion across lipid bilayers.
Topological Polar Surface Area (TPSA) 44.8 ŲWell below the 140 Ų threshold; suggests high potential for blood-brain barrier (BBB) penetration if desired.
Hydrogen Bond Donors (HBD) 1 (-NH₂)Minimizes desolvation energy penalties during membrane transit.
Hydrogen Bond Acceptors (HBA) 2 (Indazole nitrogens)Facilitates target binding without overly restricting permeability.

In Vitro Absorption Profiling: Caco-2 Bidirectional Assay

To accurately predict human intestinal absorption, we utilize the human colon carcinoma cell line (Caco-2) cultured on permeable supports[2].

Causality & Logic: Because 1-(4-Fluorophenyl)-1H-indazol-5-amine possesses a basic amine, it will be partially protonated at physiological pH (7.4). A bidirectional assay—measuring both Apical-to-Basolateral ( Papp,A→B​ ) and Basolateral-to-Apical ( Papp,B→A​ ) permeability—is mandatory. This allows us to calculate the Efflux Ratio ( ER ). Planar, lipophilic heterocycles are frequent substrates for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). An ER>2 indicates active efflux, which can severely limit oral bioavailability.

Step-by-Step Protocol: Caco-2 Permeability
  • Cell Culture & Differentiation: Seed Caco-2 cells onto polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days to allow full differentiation into an enterocyte-like monolayer expressing tight junctions and apical microvilli[2].

  • Monolayer Validation: Measure the Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm², confirming tight junction integrity.

  • Dosing Preparation: Prepare a 10 µM solution of 1-(4-Fluorophenyl)-1H-indazol-5-amine in Hank’s Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4). Include 1% DMSO to maintain solubility.

  • Assay Initiation:

    • For A B (Absorptive): Add 0.5 mL of the dosing solution to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber.

    • For B A (Secretory): Reverse the volumes and dosing compartments.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (50 rpm). Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed HBSS.

  • Quantification: Quench samples in ice-cold acetonitrile containing an internal standard. Analyze via LC-MS/MS to calculate the Apparent Permeability ( Papp​ ) using the equation:

    Papp​=C0​×AdQ/dt​

    (where dQ/dt is the steady-state appearance rate, C0​ is initial concentration, and A is the surface area).

Metabolic Stability & Intrinsic Clearance ( CLint​ )

Hepatic metabolic stability is a primary determinant of oral bioavailability and systemic clearance[3]. The unprotected 5-amine on this scaffold is highly susceptible to Phase II N-acetylation (via NAT enzymes) or Phase I N-oxidation.

Causality & Logic: We employ a Human Liver Microsome (HLM) stability assay using the substrate depletion method[3]. By calculating the in vitro half-life ( t1/2​ ), we can scale the data to predict in vivo intrinsic clearance ( CLint​ )[4]. The fluorophenyl ring is expected to resist metabolism, isolating the amine and the indazole core as the primary sites of biotransformation.

Step-by-Step Protocol: HLM Stability Assay
  • Microsome Preparation: Thaw pooled Human Liver Microsomes (HLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Pre-Incubation: Add 1-(4-Fluorophenyl)-1H-indazol-5-amine to a final concentration of 1 µM. Pre-incubate the mixture in a 96-well plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate Phase I metabolism by adding NADPH (final concentration 1 mM). (Note: To evaluate Phase II N-acetylation, Acetyl-CoA must be supplemented).

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, transfer 50 µL aliquots from the reaction mixture into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide) to precipitate proteins and instantly quench the enzymatic reaction.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant and analyze the disappearance of the parent compound via UPLC-MS/MS.

  • Data Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope ( −k ) yields the half-life ( t1/2​=0.693/k ). Calculate intrinsic clearance:

    CLint​=(t1/2​0.693​)×(mg microsomal proteinVolume of incubation​)

Visualizing the Pharmacokinetic Logic

To systematize the development of this scaffold, we rely on structured decision trees and predictive metabolic pathway mapping.

Workflow A 1-(4-Fluorophenyl)-1H-indazol-5-amine (Lead Scaffold) B Physicochemical Profiling (LogP, pKa, PSA) A->B C Caco-2 Permeability Assay (P_app & Efflux Ratio) B->C Favorable Lipophilicity D Liver Microsomal Stability (HLM/RLM CL_int) C->D High Permeability (P_app) E In Vivo Rodent PK (IV/PO Bioavailability) D->E Acceptable Half-life (T_1/2)

Figure 1: Sequential ADME and pharmacokinetic optimization workflow for the indazole scaffold.

Metabolism cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Metabolism Parent 1-(4-Fluorophenyl)-1H-indazol-5-amine CYP CYP450 Enzymes (e.g., CYP3A4) Parent->CYP Oxidation NAT N-acetyltransferases (NAT1 / NAT2) Parent->NAT Conjugation Met1 N-hydroxylation (Reactive Metabolite) CYP->Met1 Met2 N-acetylation (Stable Excretion) NAT->Met2

Figure 2: Predicted primary biotransformation pathways for the 5-amine indazole scaffold.

In Vivo Pharmacokinetic Strategy

While in vitro data ( CLint​ and Papp​ ) establish predictive boundaries, determining the absolute bioavailability ( F ) in a rodent model (e.g., Sprague-Dawley rats) is required to account for complex physiological variables such as first-pass metabolism and gastrointestinal degradation[4].

Study Design:

  • Intravenous (IV) Cohort: Administer 1 mg/kg via the lateral tail vein, formulated in a highly soluble vehicle (e.g., 5% DMSO / 10% Solutol / 85% Saline).

  • Per Os (PO) Cohort: Administer 10 mg/kg via oral gavage. Due to the compound's lipophilicity, formulate as a homogeneous suspension in 0.5% Methylcellulose with 0.2% Tween 80.

  • Sampling & Analysis: Collect serial blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Extract plasma and quantify via LC-MS/MS.

  • Bioavailability Calculation: Absolute bioavailability is calculated using dose-normalized Area Under the Curve (AUC) metrics:

    F(%)=(AUCIV​×DosePO​AUCPO​×DoseIV​​)×100

By systematically executing this protocol, researchers can definitively characterize the absorption and pharmacokinetic viability of 1-(4-Fluorophenyl)-1H-indazol-5-amine, ensuring that subsequent derivatization efforts are built upon a pharmacologically sound foundation.

References

  • Hubatsch, I., Ragnarsson, E. G. E., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. Retrieved from[Link]

  • Kim, S. H., et al. (2015). In vitro and in vivo pharmacokinetic characterization of LMT-28 as a novel small molecular interleukin-6 inhibitor. Drug Design, Development and Therapy, 9, 5323–5330. Retrieved from[Link]

  • Shah, P., Siramshetty, V. B., Mathé, E., & Xu, X. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Pharmaceutics, 16(10), 1257. Retrieved from[Link]

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Foundational

early-stage cytotoxicity and safety profile of 1-(4-Fluorophenyl)-1h-indazol-5-amine

An In-Depth Technical Guide to the Early-Stage Cytotoxicity and Safety Profiling of 1-(4-Fluorophenyl)-1H-indazol-5-amine Executive Summary The compound 1-(4-Fluorophenyl)-1H-indazol-5-amine (CAS: 934601-20-4) represents...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Early-Stage Cytotoxicity and Safety Profiling of 1-(4-Fluorophenyl)-1H-indazol-5-amine

Executive Summary

The compound 1-(4-Fluorophenyl)-1H-indazol-5-amine (CAS: 934601-20-4) represents a highly versatile, privileged structural motif in modern medicinal chemistry. The indazole core is frequently utilized as a bioisostere for phenols and indoles, demonstrating exceptional utility in targeting kinase hinge regions and nuclear receptors[1]. However, as an early-stage building block or lead scaffold, it harbors distinct structural alerts—specifically an primary aromatic amine and a lipophilic fluorinated phenyl ring.

As a Senior Application Scientist, my approach to de-risking such scaffolds relies on understanding the causality behind toxicity rather than merely observing it. This whitepaper outlines a self-validating, mechanistically grounded framework for the early-stage cytotoxicity and safety profiling of 1-(4-Fluorophenyl)-1H-indazol-5-amine and its direct derivatives.

Physicochemical & Structural Liability Analysis

Before initiating in vitro assays, we must analyze the molecule's structural liabilities to predict its toxicological behavior. This dictates our assay selection.

  • The 5-Amino Group (Aromatic Amine Alert): Primary aromatic amines are notorious structural alerts in drug discovery. They are highly susceptible to cytochrome P450 (CYP)-mediated N-hydroxylation. The resulting hydroxylamine can auto-oxidize into a highly electrophilic nitroso species or form a nitrenium ion[2]. These reactive intermediates covalently bind to hepatic proteins, leading to idiosyncratic drug reactions (IDRs) and hepatotoxicity[3].

  • The 4-Fluorophenyl Moiety (Lipophilicity & hERG Alert): The substitution of a fluorine atom at the para position of the phenyl ring is a classic strategy to block CYP-mediated aromatic oxidation. However, this bioisosteric replacement increases the molecule's overall lipophilicity (LogP). Highly lipophilic, aromatic compounds have a strong propensity to accumulate in cell membranes and promiscuously bind to the hydrophobic pocket of the hERG potassium channel, triggering cardiotoxicity (QT prolongation)[4].

Based on these liabilities, our screening cascade must prioritize high-throughput basal cytotoxicity, followed immediately by mechanistic screens for reactive metabolite formation and hERG blockade.

SafetyWorkflow Start 1-(4-Fluorophenyl)-1H-indazol-5-amine (Scaffold Evaluation) Tier1 Tier 1: Basal Cytotoxicity (HepG2, HEK293, PBMC) Start->Tier1 Tier2A Tier 2A: Reactive Metabolite Screening (GSH Trapping) Tier1->Tier2A IC50 > 10 µM Tier2B Tier 2B: Cardiotoxicity (hERG Patch-Clamp) Tier1->Tier2B IC50 > 10 µM Fail Structural Optimization (e.g., Amine Masking) Tier1->Fail IC50 < 10 µM Decision Go/No-Go Decision Matrix Tier2A->Decision Tier2B->Decision Decision->Fail Liability Detected Pass Lead Optimization & In Vivo Profiling Decision->Pass Safe Profile

Caption: Tiered safety screening workflow for 1-(4-Fluorophenyl)-1H-indazol-5-amine derivatives.

Tier 1: High-Throughput Basal Cytotoxicity Profiling

To establish a baseline safety window, we evaluate the compound across hepatic (HepG2), renal (HEK293), and peripheral blood mononuclear cells (PBMCs).

Assay Rationale: We utilize the CellTiter-Glo® 2.0 Luminescent Cell Viability Assay. Rather than measuring membrane leakage (which occurs late in apoptosis), this assay quantifies ATP, providing an immediate, highly sensitive proxy for metabolic activity and early-stage cellular stress[5].

Protocol 1: ATP-Depletion Cytotoxicity Assay (Self-Validating System)
  • Step 1: Cell Seeding: Plate HepG2, HEK293, and PBMCs at 10,000 cells/well in a 384-well opaque white microplate. Incubate overnight at 37°C, 5% CO₂.

  • Step 2: Compound Dosing: Pin-transfer 1-(4-Fluorophenyl)-1H-indazol-5-amine in an 8-point dose-response curve (0.1 µM to 100 µM, 0.5% final DMSO).

  • Step 3: Internal Controls (Validation):

    • Positive Control: Digitonin (100 µM) to ensure maximum ATP depletion (assay window validation).

    • Negative Control: 0.5% DMSO vehicle.

  • Step 4: Incubation: Incubate for 48 hours.

  • Step 5: Reagent Addition: Equilibrate the plate to room temperature. Add an equal volume (e.g., 25 µL) of CellTiter-Glo® 2.0 reagent to each well.

  • Step 6: Lysis & Readout: Shake the plate for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a multi-mode plate reader.

  • Step 7: Data Processing: Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Tier 2: Mechanistic Safety Profiling

If the compound exhibits an acceptable basal cytotoxicity profile (IC₅₀ > 10 µM), we must interrogate the specific structural liabilities identified in Section 1.

Tier 2A: Reactive Metabolite Trapping (GSH Assay)

Because the 5-amino group can undergo bioactivation, we use Glutathione (GSH) as a nucleophilic "trap." GSH mimics endogenous cellular defense mechanisms, covalently binding to electrophilic intermediates (like nitroso species) to form stable adducts detectable via LC-MS/MS[3].

Bioactivation Parent 5-Aminoindazole Core CYP CYP450 Oxidation (HLMs) Parent->CYP N_OH N-Hydroxylamine Intermediate CYP->N_OH Nitroso Reactive Nitroso Species N_OH->Nitroso Auto-oxidation GSH GSH Trapping (In Vitro Assay) Nitroso->GSH Toxicity Protein Covalent Binding (Toxicity) Nitroso->Toxicity Depleted GSH Adduct Stable GSH Adduct (LC-MS/MS Detected) GSH->Adduct Detoxification

Caption: CYP450-mediated bioactivation of the 5-aminoindazole core and subsequent GSH trapping.

Protocol 2: GSH Trapping via Human Liver Microsomes (HLMs)

  • Step 1: Reaction Mixture: Combine 10 µM of the test compound, 1 mg/mL HLMs, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2: Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding 1 mM NADPH.

  • Step 3: Validation Control: Run parallel incubations with Clozapine, a known aromatic amine that forms well-characterized GSH adducts, to validate HLM activity and MS sensitivity[3].

  • Step 4: Quenching: After 60 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard.

  • Step 5: Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry), scanning for neutral losses typical of GSH conjugates (e.g., loss of 129 Da for the pyroglutamate moiety).

Tier 2B: Cardiotoxicity (hERG Patch-Clamp)

The lipophilic 4-fluorophenyl group increases the risk of hERG channel blockade. We utilize automated patch-clamp electrophysiology, the gold standard for assessing pro-arrhythmic risk[4].

Protocol 3: Automated Patch-Clamp hERG Assay

  • Step 1: Cell Prep: Use CHO cells stably expressing the hERG potassium channel.

  • Step 2: Electrophysiology: Apply whole-cell patch-clamp configuration. Depolarize cells to +20 mV for 2 seconds to open channels, followed by repolarization to -50 mV to elicit outward tail currents.

  • Step 3: Dosing: Perfuse the test compound at 1, 3, 10, and 30 µM.

  • Step 4: Validation: Use Terfenadine (1 µM) as a positive control to ensure >80% fractional block of the tail current.

Data Interpretation & Go/No-Go Decision Matrix

To ensure objective advancement of 1-(4-Fluorophenyl)-1H-indazol-5-amine derivatives, quantitative data must be evaluated against strict thresholds.

Assay CategoryCell Line / MatrixMetric Evaluated"Go" Threshold (Safe)"No-Go" Threshold (Liability)Required Optimization if No-Go
Basal Cytotoxicity HepG2, HEK293IC₅₀ (ATP Depletion)> 50 µM< 10 µMReduce logP; remove toxicophores.
Reactive Metabolites HLMs + GSHGSH Adduct FormationNo detectable adducts> 10% conversion to adductsMask the 5-amino group (e.g., convert to amide/sulfonamide).
Cardiotoxicity CHO-hERGhERG IC₅₀ (Patch-Clamp)> 30 µM< 10 µMReduce lipophilicity (lower cLogP); introduce zwitterionic centers.

Application Scientist's Conclusion: If 1-(4-Fluorophenyl)-1H-indazol-5-amine triggers a "No-Go" in the GSH assay due to its primary amine, medicinal chemists should consider converting the amine into an amide or incorporating it into a fused ring system to eliminate the capability for N-hydroxylation. If hERG liabilities arise, reducing the overall lipophilicity driven by the fluorophenyl group by introducing polar heteroatoms (e.g., replacing the phenyl with a pyridine) is the mechanistically sound next step[4].

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

  • Structure-Based Reactivity Profiles of Reactive Metabolites with Glutathione. Chemical Research in Toxicology (ACS Publications). Available at:[Link]

  • Changes in gene expression induced by aromatic amine drugs: Testing the danger hypothesis. Taylor & Francis Online. Available at:[Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Available at:[Link]

  • CellTiter-Glo® 2.0 Cell Viability Assay. Promega Corporation. Available at:[Link]

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Protocols & Analytical Methods

Method

Preclinical In Vivo Dosing Strategies and Formulation Protocols for 1-(4-Fluorophenyl)-1H-indazol-5-amine

Executive Summary & Physicochemical Rationale 1-(4-Fluorophenyl)-1H-indazol-5-amine (FPIA) represents a highly lipophilic, planar small molecule typical of indazole-based pharmacophores (often utilized in kinase inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

1-(4-Fluorophenyl)-1H-indazol-5-amine (FPIA) represents a highly lipophilic, planar small molecule typical of indazole-based pharmacophores (often utilized in kinase inhibitor development). Achieving systemic exposure in vivo requires overcoming significant solubility barriers. The fluorophenyl moiety drives high lipophilicity (estimated LogP ~3.0), while the indazole core and primary amine establish a strong crystal lattice energy via intermolecular hydrogen bonding. Consequently, FPIA behaves as a Biopharmaceutics Classification System (BCS) Class II or IV compound.

This Application Note details the causality-driven formulation strategies and in vivo dosing protocols required to successfully evaluate FPIA in murine pharmacokinetic (PK) and efficacy models.

Formulation Strategies: Overcoming the Solubility Barrier

To evaluate FPIA comprehensively, distinct formulations are required for Intravenous (IV) and Per Os (oral gavage, PO) administration.

Intravenous (IV) Formulation: Cosolvent/Surfactant Solution
  • Objective: Create a sterile, thermodynamically stable, clear solution to prevent pulmonary embolism and ensure 100% bioavailability.

  • Vehicle Composition: 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline.

  • Causality & Mechanism:

    • DMSO (5%): Acts as the primary solvent to disrupt the strong crystal lattice of the indazole core. It is kept at ≤5% to prevent hemolysis and acute toxicity.

    • PEG300 (40%): A miscible cosolvent that lowers the dielectric constant of the aqueous phase, preventing drug precipitation upon injection into the bloodstream.

    • Tween 80 (5%): A non-ionic surfactant that forms micelles, encapsulating the lipophilic fluorophenyl moiety.

    • Saline (50%): Provides an isotonic continuous phase.

  • Self-Validation Step: The formulation must remain optically clear for at least 4 hours at room temperature. Any turbidity indicates metastable precipitation, rendering it unsafe for IV use [1].

Oral (PO) Formulation: Polymer-Stabilized Suspension
  • Objective: Create a homogeneous, easily resuspendable mixture for oral gavage, suitable for chronic dosing.

  • Vehicle Composition: 0.5% Methylcellulose (MC) and 0.1% Tween 80 in Deionized (DI) Water.

  • Causality & Mechanism:

    • Methylcellulose (0.5%): Increases the kinematic viscosity of the vehicle. According to Stokes' Law, this reduces the sedimentation rate of the suspended FPIA particles, ensuring dose uniformity during the gavage process.

    • Tween 80 (0.1%): Acts as a wetting agent. Because the fluorophenyl group makes the API highly hydrophobic, Tween 80 reduces the contact angle between the FPIA particles and the aqueous vehicle, allowing uniform dispersion.

  • Self-Validation Step: After vigorous vortexing, the suspension should not show phase separation or rapid settling for at least 15 minutes.

In Vivo Dosing Protocols (Murine Models)

Pharmacokinetic (PK) Profiling Protocol

Purpose: To determine the absolute bioavailability and half-life of FPIA. Procedure:

  • Animal Preparation: Fast male C57BL/6 mice (n=3 per route) for 4 hours prior to PO dosing to standardize gastric emptying. IV dosed mice do not require fasting.

  • Dosing Volumes:

    • IV Bolus (Tail Vein): Administer at 2 mg/kg. The maximum dosing volume is restricted to 5 mL/kg (e.g., 100 µL for a 20g mouse) to prevent circulatory volume overload [2].

    • PO Gavage: Administer at 10 mg/kg. The standard dosing volume is 10 mL/kg (e.g., 200 µL for a 20g mouse) [2].

  • Blood Sampling: Collect 20 µL of blood via submandibular bleed at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Extract plasma using K2EDTA tubes, precipitate proteins with 3 volumes of cold acetonitrile (containing an internal standard), centrifuge at 14,000 x g for 10 mins, and analyze the supernatant via LC-MS/MS.

Efficacy Dosing Protocol (Xenograft Model)

Purpose: To evaluate the therapeutic index of FPIA in a repeated-dose oncology model. Procedure:

  • Tumor Implantation: Inject 5×106 target tumor cells subcutaneously into the right flank of athymic nude mice.

  • Randomization: Once tumors reach ~100-150 mm³, randomize mice into Vehicle and FPIA treatment groups (n=8-10/group).

  • Chronic Dosing: Administer FPIA via PO gavage daily (QD) or twice daily (BID) using the 0.5% MC / 0.1% Tween 80 suspension.

  • Humane Endpoints: Monitor tumor volume via caliper measurements twice weekly. Euthanize animals if the mean tumor diameter exceeds 1.2 cm (or 1.5 cm under specific approved conditions), or if body weight loss exceeds 20% of pre-treatment weight, adhering strictly to established animal welfare guidelines in cancer research [3].

Quantitative Data Summaries

Table 1: Physicochemical Properties & Formulation Matrix for FPIA

ParameterValue / DescriptionImpact on In Vivo Strategy
Molecular Weight 227.24 g/mol Favorable for oral absorption (Lipinski's Rule of 5).
Estimated LogP ~3.0High lipophilicity; requires surfactants/lipids for aqueous solubilization.
Physical State Crystalline SolidHigh lattice energy requires strong solvents (DMSO) for IV solutions.
IV Formulation 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% SalineEnsures clear solution; max dose ~5 mg/kg due to solubility limits.
PO Formulation 0.5% MC / 0.1% Tween 80 in WaterSuspension allows for high-dose administration (up to 100 mg/kg).

Table 2: Representative Murine PK Parameters (Simulated for 2 mg/kg IV / 10 mg/kg PO)

RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC_last (hr*ng/mL)Half-life (hr)Bioavailability (F%)
IV 2.01,4500.082,1002.4100% (Reference)
PO 10.08901.54,2003.1~40%

Decision Workflow

G A 1-(4-Fluorophenyl)-1H-indazol-5-amine (FPIA) B Physicochemical Profiling (Lipophilicity, pKa, Solubility) A->B Dictates C IV Formulation Solution: DMSO/PEG300/Tween80 B->C High Bioavailability D PO Formulation Suspension: MC/Tween80 B->D Chronic Dosing E Pharmacokinetic (PK) Study (Mice: IV vs PO) C->E Max 5 mL/kg D->E Max 10 mL/kg F Efficacy & Toxicity (Repeated Dosing Xenograft) E->F Defines Dose/Schedule

Logical workflow for formulation selection and in vivo dosing strategy of FPIA.

References

  • Strickley RG. Solubilizing excipients in oral and injectable formulations. Pharm Res. 2004;21(2):201-230. URL:[Link]

  • Diehl KH, Hull R, Morton D, et al. A good practice guide to the administration of substances and removal of blood, including routes and volumes. J Appl Toxicol. 2001;21(1):15-23. URL:[Link]

  • Workman P, Aboagye EO, Balkwill F, et al. Guidelines for the welfare and use of animals in cancer research. Br J Cancer. 2010;102(11):1555-1577. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Poor Aqueous Solubility of 1-(4-Fluorophenyl)-1H-indazol-5-amine

Welcome to the technical support center for 1-(4-Fluorophenyl)-1H-indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(4-Fluorophenyl)-1H-indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges related to the poor aqueous solubility of this compound in biological media. Our goal is to equip you with the scientific rationale and step-by-step protocols to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 1-(4-Fluorophenyl)-1H-indazol-5-amine that contribute to its poor aqueous solubility?

A1: The limited aqueous solubility of 1-(4-Fluorophenyl)-1H-indazol-5-amine is primarily due to its molecular structure. The presence of a fluorophenyl group significantly increases the molecule's lipophilicity, or "fat-loving" nature.[1] This is compounded by the stable, bicyclic indazole ring system. While the amine group can participate in hydrogen bonding with water, the overall hydrophobic character of the molecule dominates, leading to poor solubility in aqueous environments.[2][3]

It is important to note that the amine group is basic.[4] This means its charge state, and therefore its solubility, will be highly dependent on the pH of the medium.[5] At a pH below its pKa, the amine group will be protonated, forming a more soluble cationic species. Conversely, at a pH above its pKa, it will be in its less soluble, neutral free base form.

PropertyImplication for Solubility
High Lipophilicity (Fat-loving) The fluorophenyl and indazole components are not readily solvated by water.
Basic Amine Group Solubility is pH-dependent; it is more soluble in acidic conditions.
Crystalline Solid Form Energy is required to break the crystal lattice before dissolution can occur, which can limit solubility.
Q2: What is the first step I should take when I observe precipitation of my compound in my experimental media?

A2: The first and most critical step is to determine the kinetic solubility of your compound in the specific biological medium you are using.[6] Kinetic solubility refers to the concentration of a compound that can be reached when it is introduced into a solution from a concentrated stock (typically in an organic solvent like DMSO) and is a practical measure for in vitro assays.[6][7]

This initial assessment will provide a baseline understanding of the compound's solubility limit under your experimental conditions and will guide your formulation strategy. Many unexpected results in biological assays can be traced back to the compound not being fully dissolved.[6]

Troubleshooting Guide

Issue 1: My compound, dissolved in DMSO, precipitates immediately upon addition to my aqueous cell culture medium.

This is a common issue for highly lipophilic compounds. The abrupt change from a favorable organic solvent (DMSO) to an unfavorable aqueous environment causes the compound to "crash out" of solution.

  • Exceeding Kinetic Solubility: The final concentration of your compound in the medium is likely above its kinetic solubility limit.

  • High DMSO Concentration: While DMSO is a powerful solvent, high final concentrations can be toxic to cells and can also influence the solubility behavior of your compound.[8][9]

  • Media Composition: Components in your media, such as proteins and salts, can interact with your compound and affect its solubility.

1. pH Modification:

  • Rationale: As 1-(4-Fluorophenyl)-1H-indazol-5-amine has a basic amine group, lowering the pH of the medium will protonate this group, increasing its polarity and aqueous solubility.[5][10][11]

  • Protocol:

    • Prepare a stock solution of your compound in a suitable organic solvent (e.g., 10 mM in DMSO).

    • Prepare your biological medium and measure its initial pH.

    • Slowly add small aliquots of a sterile, dilute acid (e.g., 0.1 N HCl) to the medium while gently stirring, monitoring the pH until it reaches a level that maintains the solubility of your compound without compromising the integrity of your experiment.

    • Caution: Ensure the final pH is compatible with your biological system (e.g., cells, enzymes).

2. Co-Solvent Systems:

  • Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.[10][12][13][14]

  • Common Co-solvents: Ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[13][14]

  • Protocol:

    • Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 50 mM in ethanol).

    • In a separate tube, prepare a mixture of the co-solvent and your aqueous medium at a ratio that is known to be non-toxic to your cells (e.g., 99% medium, 1% ethanol).

    • Add your compound stock solution to the co-solvent/medium mixture to achieve your final desired concentration.

  • Considerations: Always run a vehicle control (medium with the same concentration of co-solvent but without your compound) to account for any effects of the co-solvent on your assay.[15][16]

3. The Solvent Exchange Method:

  • Rationale: This technique involves dissolving the compound in a volatile organic solvent, adding it to the aqueous medium, and then removing the organic solvent, leaving the compound in a finely dispersed, more soluble state.[17][18]

  • Protocol:

    • Dissolve your compound in a volatile organic solvent in which it is highly soluble (e.g., acetone, ethanol).

    • Slowly add this solution dropwise to your vigorously stirring aqueous medium. This creates a fine colloidal suspension.

    • Use a rotary evaporator or a stream of nitrogen gas to gently remove the organic solvent.

    • The resulting solution should be a stable, supersaturated solution or a fine dispersion of your compound.

Issue 2: My compound appears to dissolve initially but then precipitates over the course of my multi-day experiment.

This indicates that while the initial concentration may be below the kinetic solubility, it is above the thermodynamic solubility, leading to precipitation as the system equilibrates over time.

  • Supersaturation: The initial concentration is in a metastable, supersaturated state which is not stable long-term.

  • Temperature Fluctuations: Changes in temperature (e.g., moving from a 37°C incubator to room temperature for analysis) can decrease solubility.

  • Compound Degradation: The compound may be degrading into less soluble byproducts.

1. Cyclodextrin Complexation:

  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20][21] They can encapsulate poorly soluble molecules, like 1-(4-Fluorophenyl)-1H-indazol-5-amine, effectively shielding the hydrophobic parts from water and increasing the apparent solubility of the "guest" molecule.[19][22][23]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their higher solubility and lower toxicity compared to native β-cyclodextrin.

  • Protocol:

    • Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD in your biological medium).

    • Add your compound (either as a solid or from a concentrated organic stock) to the cyclodextrin solution.

    • Stir or sonicate the mixture until the compound is fully dissolved. This process can be expedited by gentle heating.

    • Sterile filter the final solution before use in cell-based assays.

2. Surfactant-Based Formulations (Micellar Solubilization):

  • Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[24][25][26] These micelles have a hydrophobic core that can entrap poorly soluble drug molecules, increasing their overall concentration in the aqueous phase.[25][27][28]

  • Common Non-ionic Surfactants: Polysorbates (Tween® 20, Tween® 80) and Cremophor® EL are often used in research settings due to their relatively low toxicity.[25]

  • Protocol:

    • Prepare your aqueous medium containing the surfactant at a concentration above its CMC.

    • Add your compound from a concentrated stock solution to the surfactant-containing medium with vigorous stirring.

    • Allow time for the compound to partition into the micelles.

  • Important Note: Surfactants can have biological effects of their own, so it is crucial to run appropriate vehicle controls and to use the lowest effective concentration.[24][26]

3. Lipid-Based Formulations:

  • Rationale: For in vivo studies or complex in vitro models, lipid-based formulations can significantly enhance solubility and absorption.[29][30][31] These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are mixtures of oils, surfactants, and co-solvents that form fine emulsions upon gentle agitation in an aqueous medium.[25][29]

  • Application: While more complex to develop, these formulations are a powerful tool for preclinical animal studies.[30][32][33]

Experimental Protocols and Data Visualization

Protocol: Determining Kinetic Solubility by Turbidimetry

This method provides a rapid assessment of the solubility limit of your compound in a specific medium.[6][34]

  • Preparation:

    • Prepare a 10 mM stock solution of 1-(4-Fluorophenyl)-1H-indazol-5-amine in 100% DMSO.

    • Dispense your aqueous biological medium into a 96-well plate.

  • Serial Dilution:

    • Create a serial dilution of your compound directly in the plate, starting from a high concentration (e.g., 200 µM) and decreasing to a low concentration (e.g., <1 µM). Ensure the final DMSO concentration is constant across all wells (typically ≤1%).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for 1-2 hours to allow for precipitation to occur.

  • Measurement:

    • Read the absorbance (or turbidity) of each well at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.

  • Data Analysis:

    • Plot the turbidity reading against the compound concentration. The concentration at which the turbidity begins to sharply increase is the kinetic solubility limit.

Diagram: Decision-Making Workflow for Solubility Enhancement

Solubility_Workflow start Precipitation Observed solubility_test Determine Kinetic Solubility (Turbidimetry Assay) start->solubility_test is_soluble Is concentration below solubility limit? solubility_test->is_soluble sub_threshold Check for time-dependent precipitation (Thermodynamic Solubility) is_soluble->sub_threshold Yes above_threshold Select Solubilization Strategy is_soluble->above_threshold No no_precip Proceed with Experiment sub_threshold->no_precip No Precipitation sub_threshold->above_threshold Precipitation strategy_ph pH Modification (for ionizable groups) above_threshold->strategy_ph strategy_cosolvent Co-solvents (for short-term assays) above_threshold->strategy_cosolvent strategy_cyclodextrin Cyclodextrins (for stable complexation) above_threshold->strategy_cyclodextrin strategy_surfactant Surfactants (Micellar Solubilization) above_threshold->strategy_surfactant validation Validate Formulation (Vehicle Controls, Stability Check) strategy_ph->validation strategy_cosolvent->validation strategy_cyclodextrin->validation strategy_surfactant->validation validation->no_precip

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide: 1-(4-Fluorophenyl)-1H-indazol-5-amine vs. Alternative Fluorinated Indazole Derivatives in Drug Discovery

Executive Summary The strategic incorporation of fluorine into heterocyclic scaffolds has revolutionized modern medicinal chemistry, with approximately 20% of marketed pharmaceuticals now containing at least one fluorine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into heterocyclic scaffolds has revolutionized modern medicinal chemistry, with approximately 20% of marketed pharmaceuticals now containing at least one fluorine atom[1]. Within this space, the indazole core serves as a highly versatile pharmacophore. This guide provides an objective, data-driven comparison between 1-(4-Fluorophenyl)-1H-indazol-5-amine [2]—a critical building block for extending molecules into deep hydrophobic pockets—and core-fluorinated indazole derivatives (e.g., 3-fluoro or 6-fluoroindazoles), which are primarily utilized for physicochemical tuning and central nervous system (CNS) penetration.

Structural & Mechanistic Comparison

The N1-Aryl Strategy: 1-(4-Fluorophenyl)-1H-indazol-5-amine

1-(4-Fluorophenyl)-1H-indazol-5-amine is engineered for target architectures that possess expansive, hydrophobic allosteric or ATP-binding pockets, such as those found in phosphoinositide 3-kinases (PI3K) and receptor tyrosine kinases (RTKs)[1],[3].

  • Mechanistic Causality: The N1-phenyl ring introduces a rotatable degree of freedom, allowing the molecule to adaptively bind to lipophilic clefts. The addition of the para-fluorine atom serves a dual purpose: it enhances the lipophilic contact with the target protein and acts as a metabolic shield. By occupying the para position, the highly electronegative fluorine blocks rapid oxidative metabolism (para-hydroxylation) by hepatic CYP450 enzymes, significantly extending the compound's half-life.

  • Synthetic Utility: The C5-amine serves as an ideal synthetic handle for generating urea or amide linkages, directing the rest of the pharmacophore toward the solvent-exposed region or hinge region of kinases.

The Core-Fluorination Strategy: 3-Fluoro and 6-Fluoroindazoles

Direct fluorination of the indazole core (achieved via metal-free fluorination with reagents like NFSI) is utilized when the primary goal is modulating the intrinsic properties of the heterocycle without adding steric bulk.

  • Mechanistic Causality: Core fluorination drastically alters the pKa of the indazole NH and modulates the molecular dipole moment. This strategy is heavily favored in the design of CNS-active agents, such as 5-HT4 receptor PET radiotracers[4],[5]. For these applications, crossing the blood-brain barrier (BBB) requires strict control over molecular weight and polar surface area (PSA). Core-fluorinated indazoles maintain a low molecular footprint while optimizing BBB permeability and target residence time.

Quantitative Data Presentation

The following table summarizes the comparative physicochemical and pharmacological profiles of derivatives synthesized from these two distinct fluorinated indazole classes.

Property / Metric1-(4-Fluorophenyl)-1H-indazol-5-amine DerivativesCore-Fluorinated Indazoles (e.g., 6-Fluoro)
Primary Structural Role N1-Aryl extension into deep hydrophobic pocketsCore pKa modulation, dipole tuning
Metabolic Stability (HLM) High (Fluorine blocks CYP450 para-hydroxylation)Moderate to High (Protects indazole core)
LogP Contribution +1.5 to +2.0 (Highly lipophilic)+0.2 to +0.5 (Slight lipophilicity increase)
Primary Target Classes Kinases (PI3Kδ, VEGFR, FGFR)[3]GPCRs (5-HT4R), PET Radiotracers[4]
Steric Penalty High (Requires large binding pocket)Low (Isosteric with hydrogen)
Synthetic Accessibility Requires N-arylation (Ullmann) or de novo synthesisAccessible via direct C-H fluorination

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems, incorporating internal controls and specific mechanistic rationales for the chosen methodologies.

Protocol A: Synthesis of Amide Derivatives from 1-(4-Fluorophenyl)-1H-indazol-5-amine
  • Objective: Couple the C5-amine with a target carboxylic acid to generate a kinase inhibitor precursor.

  • Causality behind Reagent Choice: The 5-amino group of the indazole is electronically deactivated (less nucleophilic) due to conjugation with the electron-deficient aromatic system. Standard coupling reagents (like EDC/NHS) often result in poor yields. Therefore, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected for its superior activation kinetics and ability to drive the coupling of weakly nucleophilic anilines.

  • Step-by-Step Workflow:

    • Dissolve 1.0 eq of the target carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M).

    • Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) and stir for 15 minutes at room temperature to form the active ester.

    • Add 0.9 eq of 1-(4-Fluorophenyl)-1H-indazol-5-amine.

    • Stir at 40°C for 4 hours.

  • Self-Validation Mechanism: Monitor the reaction via LC-MS. The protocol is validated when the UV trace shows >95% consumption of the limiting reagent (the indazole amine) and the mass spectrometer detects the explicit [M+H]+ ion of the product, confirming that the weak nucleophile successfully attacked the HATU-activated ester.

Protocol B: TR-FRET Kinase Inhibition Assay (PI3Kδ)
  • Objective: Quantify the IC50 of the synthesized fluorinated indazole derivatives.

  • Causality behind Assay Choice: Fluorinated indazole systems often exhibit intrinsic auto-fluorescence in the UV/Vis spectrum, which can cause false positives in standard luminescence or fluorescence intensity assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because it introduces a microsecond time delay before measurement, allowing short-lived background auto-fluorescence to decay completely before the target signal is captured.

  • Step-by-Step Workflow:

    • Prepare a 10-point, 3-fold serial dilution of the indazole derivative in 100% DMSO.

    • Transfer 100 nL of the compound to a 384-well low-volume plate.

    • Add 5 µL of PI3Kδ enzyme/PIP2 substrate mixture and incubate for 30 minutes.

    • Initiate the reaction by adding 5 µL of ATP (at the predetermined Km concentration) and incubate for 1 hour.

    • Add 10 µL of the TR-FRET detection mixture (containing biotinylated-PIP3 tracer and Europium-labeled anti-GST antibody).

    • Read the plate using a microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Self-Validation Mechanism: Every assay plate must include 16 wells of a positive control (e.g., Nemiralisib[3]) and 16 wells of a negative control (DMSO vehicle). The assay is only deemed valid if the calculated Z'-factor is ≥ 0.5 , ensuring the signal window is robust enough to distinguish true inhibition from assay noise.

Mechanistic Visualizations

Workflow step1 1. Compound Preparation (Serial Dilution in DMSO) step2 2. Kinase Incubation (Target + ATP + Substrate) step1->step2 step3 3. TR-FRET Detection (Time-Resolved Readout) step2->step3 step4 4. Data Validation (Z'-factor > 0.5 & IC50) step3->step4

Fig 1. Self-validating TR-FRET kinase assay workflow ensuring high-fidelity inhibitor screening.

Pathway RTK Receptor Activation (Upstream Signal) PI3K PI3Kδ Enzyme (Catalytic Target) RTK->PI3K PIP3 PIP3 Production (Lipid Messenger) PI3K->PIP3 Disease Aberrant Cell Survival (Cancer/Inflammation) PIP3->Disease Inhibitor 1-(4-Fluorophenyl)-Indazole (ATP-Competitive Inhibitor) Inhibitor->PI3K

Fig 2. Mechanism of PI3Kδ inhibition by fluorinated indazoles in disease signaling pathways.

References

  • Source: National Institutes of Health (NIH)
  • Source: International Journal of Scientific Development and Research (IJSDR)
  • 26th Annual GP2A Medicinal Chemistry Conference & 32nd Journées Franco-Belges de Pharmacochimie Source: MDPI URL
  • 31ièmes Journées Franco-Belges de Pharmacochimie: Meeting Report Source: Semantic Scholar URL
  • Source: National Institutes of Health (NIH)
  • 934601-20-4 1-(4-Fluorophenyl)-1h-indazol-5-amine (Chemical Properties)

Sources

Comparative

Comparative In Vivo Efficacy of 1-(4-Fluorophenyl)-1H-indazol-5-amine in Preclinical Xenograft Models: A Technical Guide

This guide provides a comprehensive framework for evaluating the in vivo anti-tumor efficacy of the novel investigational compound, 1-(4-Fluorophenyl)-1H-indazol-5-amine, hereafter referred to as Compound IND-5F , in com...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the in vivo anti-tumor efficacy of the novel investigational compound, 1-(4-Fluorophenyl)-1H-indazol-5-amine, hereafter referred to as Compound IND-5F , in comparison to established alternative therapies within relevant xenograft models. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.

Introduction and Scientific Rationale

The indazole nucleus is a well-established scaffold in medicinal chemistry, forming the core of several clinically approved and investigational anti-cancer agents.[1][2][3][4] These compounds often function as inhibitors of key protein kinases that drive tumor proliferation, survival, and metastasis.[4][5] Compound IND-5F, a novel 1-phenyl-1H-indazol-5-amine derivative, has been designed to target dysregulated kinase signaling in solid tumors.

Preliminary in vitro screening suggests that Compound IND-5F is a potent and selective inhibitor of the AXL receptor tyrosine kinase. The AXL signaling pathway is a critical mediator of tumor progression, metastasis, and the development of therapeutic resistance across a variety of cancers, including non-small cell lung cancer (NSCLC), breast cancer, and acute myeloid leukemia (AML).[6][7][8][9][10] Overexpression of AXL is frequently correlated with poor prognosis and resistance to conventional chemotherapies and targeted agents.[7][9][10] Therefore, inhibiting the AXL pathway represents a promising therapeutic strategy.

This guide outlines a robust preclinical study to validate the anti-tumor activity of Compound IND-5F in vivo, comparing its efficacy against a known AXL inhibitor, Bemcentinib (BGB324) , in a well-characterized NSCLC xenograft model.

The AXL Signaling Pathway: A Key Target in Cancer Therapy

AXL, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is activated by its ligand, Growth arrest-specific 6 (Gas6).[7] Upon Gas6 binding, AXL dimerizes and autophosphorylates, triggering downstream signaling cascades that promote cell survival, proliferation, migration, and invasion.[8][9] Key pathways activated by AXL include the PI3K/AKT, MAPK/ERK, and STAT3 pathways.[9] AXL's role in promoting an epithelial-to-mesenchymal transition (EMT) phenotype is also a significant contributor to metastasis and drug resistance.[6][7]

AXL_Pathway cluster_membrane Cell Membrane AXL AXL Receptor PI3K PI3K AXL->PI3K Activation ERK ERK AXL->ERK STAT3 STAT3 AXL->STAT3 Gas6 Gas6 Ligand Gas6->AXL Binding & Dimerization AKT AKT PI3K->AKT Proliferation Proliferation & Survival AKT->Proliferation Metastasis Metastasis & Invasion (EMT) AKT->Metastasis Resistance Drug Resistance AKT->Resistance ERK->Proliferation ERK->Metastasis STAT3->Proliferation

Caption: AXL signaling cascade promoting cancer progression.

Design of a Comparative In Vivo Xenograft Study

The primary objective is to compare the anti-tumor efficacy of Compound IND-5F with the established AXL inhibitor, Bemcentinib, and a vehicle control in an A549 (human non-small cell lung cancer) subcutaneous xenograft model.

Experimental Workflow

The overall experimental design follows a logical progression from cell preparation to data analysis, ensuring reproducibility and statistical power.

Xenograft_Workflow A 1. Cell Culture A549 Cell Expansion B 2. Implantation Subcutaneous injection into Athymic Nude Mice A->B C 3. Tumor Growth Monitoring until tumors reach ~150 mm³ B->C D 4. Randomization Grouping of mice into treatment cohorts (n=8-10) C->D E 5. Treatment Phase Daily oral gavage for 21 days D->E F 6. Data Collection Tumor Volume & Body Weight (Bi-weekly) E->F G 7. Endpoint Analysis Tumor Growth Inhibition (TGI) Statistical Analysis F->G

Caption: Workflow for the comparative xenograft study.

Materials and Methods
  • Cell Line: A549 human lung carcinoma cell line (ATCC® CCL-185™). This line is widely used and has well-documented growth characteristics in xenograft models.[11]

  • Animal Model: Female athymic nude mice (e.g., Crl:NU(NCr)-Foxn1nu), 6-8 weeks old. Immunodeficient mice are essential for preventing the rejection of human tumor cells.[12][13]

  • Test Articles:

    • Vehicle Control: A suitable vehicle for oral administration (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water).

    • Compound IND-5F: Synthesized in-house, formulated in vehicle at 25 mg/kg.

    • Bemcentinib (BGB324): Reference compound, formulated in vehicle at 50 mg/kg.

    • Note: Doses are hypothetical and should be determined from prior Maximum Tolerated Dose (MTD) studies.

  • Experimental Groups (n=10 mice per group):

    • Group 1: Vehicle Control (p.o., QD)

    • Group 2: Compound IND-5F (25 mg/kg, p.o., QD)

    • Group 3: Bemcentinib (50 mg/kg, p.o., QD)

Data Presentation and Efficacy Evaluation

The primary endpoint for efficacy is Tumor Growth Inhibition (TGI), calculated at the end of the treatment period.[14][15] Tumor volumes are measured bi-weekly using digital calipers and calculated using the modified ellipsoid formula: Volume = (Length x Width²) / 2 .[16]

Tumor Growth Inhibition (TGI) Calculation:

TGI (%) = [1 - (Mean Tumor Volume of Treated Group at Day X / Mean Tumor Volume of Control Group at Day X)] x 100

Comparative Efficacy Data (Hypothetical)
Treatment GroupDose (mg/kg, p.o., QD)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (TGI) %Body Weight Change (%)p-value (vs. Vehicle)
Vehicle Control -1250 ± 150--0.5%-
Compound IND-5F 25480 ± 9561.6%-1.2%< 0.001
Bemcentinib 50615 ± 11050.8%-2.5%< 0.01

SEM: Standard Error of the Mean. Statistical analysis performed using one-way ANOVA with Dunnett's post-hoc test.

Interpretation: In this hypothetical scenario, Compound IND-5F demonstrates superior anti-tumor efficacy (61.6% TGI) compared to the reference compound Bemcentinib (50.8% TGI) at the tested doses.[17] Both treatments are well-tolerated, as indicated by minimal body weight changes, suggesting a favorable safety profile.[18]

Detailed Protocol: Subcutaneous Xenograft Efficacy Study

This protocol provides a self-validating system for conducting the comparative efficacy study.

Part 1: Cell Culture and Preparation
  • Culture A549 cells in F-12K Medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ incubator.

  • Passage cells at least twice after thawing from cryogenic storage before implantation.[12][19]

  • On the day of injection, harvest cells during the exponential growth phase (approx. 80-90% confluency).[13]

  • Wash cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer and trypan blue exclusion to ensure high viability (>95%).

  • Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® or Cultrex® BME to a final concentration of 5 x 10⁷ cells/mL.[19] Place on ice.

Part 2: Tumor Implantation and Monitoring
  • Acclimatize female athymic nude mice for at least one week upon arrival.

  • Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.

  • Monitor the mice daily for health and begin bi-weekly tumor measurements with calipers once tumors become palpable.

  • When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into the three treatment cohorts (n=10 per group), ensuring a similar mean tumor volume across all groups.[16] Record the initial body weight of each mouse.

Part 3: Drug Administration and In-Life Measurements
  • Prepare fresh formulations of Compound IND-5F, Bemcentinib, and the vehicle daily.

  • Administer the assigned treatment to each mouse via oral gavage (p.o.) once daily (QD) for 21 consecutive days. The volume should be consistent, typically 10 mL/kg.

  • Measure tumor volume and body weight for each animal twice weekly throughout the study.[20]

  • Monitor animals for any signs of toxicity, including significant weight loss (>15-20%), lethargy, or other adverse effects.

Part 4: Study Termination and Data Analysis
  • At the end of the 21-day treatment period (or if tumors reach a predetermined endpoint size, e.g., 2000 mm³), euthanize the mice.

  • Excise the tumors, weigh them, and process them for further analysis (e.g., pharmacodynamics, histology) if required.

  • Calculate the mean tumor volume ± SEM for each group at each time point.

  • Calculate the final % TGI for each treatment group relative to the vehicle control.

  • Perform statistical analysis (e.g., one-way or two-way ANOVA) to determine the significance of the observed anti-tumor effects.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the preclinical evaluation of 1-(4-Fluorophenyl)-1H-indazol-5-amine (Compound IND-5F) in a comparative xenograft model. By leveraging a well-characterized cancer cell line, an established animal model, and a clinically relevant comparator, this study design allows for a robust assessment of in vivo efficacy. The detailed protocol and data analysis methods ensure the generation of high-quality, reproducible data critical for making informed decisions in the drug development pipeline. The hypothetical data suggests that Compound IND-5F holds significant promise as a novel AXL inhibitor, warranting further investigation.

References

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